![molecular formula C14H11ClN2O3 B7820424 N-(2-chloro-4-methylphenyl)-4-nitrobenzamide](/img/structure/B7820424.png)
N-(2-chloro-4-methylphenyl)-4-nitrobenzamide
Overview
Description
N-(2-chloro-4-methylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
N-(2-chloro-4-methylphenyl)-4-nitrobenzamide and its derivatives have been explored for anticonvulsant properties. A study by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated them for anticonvulsant effects, finding N-(2-chloro-6-methylphenyl)-4-nitrobenzamide to be particularly effective in the maximal electroshock-induced seizure (MES) test in mice (Bailleux et al., 1995).
Synthesis and Characterization
Al‐Sehemi et al. (2017) focused on the synthesis and characterization of different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)-4-nitrobenzamide. These compounds were characterized using techniques like FTIR and NMR, and their properties were studied through density functional theory (DFT) (Al‐Sehemi et al., 2017).
Structural Analysis
Shtamburg et al. (2012) conducted a study on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing the high pyramidality degree of its amide nitrogen atom in O–N–Cl moiety. This research adds valuable information to the structural understanding of similar compounds (Shtamburg et al., 2012).
Biological Activity
In 2014, He et al. synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and investigated its antitumor activity. This research highlights the potential of nitrobenzamide derivatives in developing new antitumor agents (He et al., 2014).
Polyimide Synthesis
Mehdipour‐Ataei et al. (2004) reported the synthesis of novel thermally stable polyimides based on flexible diamine, using compounds like N-(4-hydroxy phenyl)-4-nitrobenzamide. Such research has implications in the development of advanced materials with specific thermal and mechanical properties (Mehdipour‐Ataei et al., 2004).
Comparative Vibrational Spectroscopic Analysis
A study by Dwivedi and Kumar (2019) on N-(4-Bromophenyl)-4-nitrobenzamide involved vibrational spectroscopic analysis and DFT calculations, highlighting the compound's potential in electro-optical applications. This research offers insights into the electronic properties of similar nitrobenzamide derivatives (Dwivedi & Kumar, 2019).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-7-13(12(15)8-9)16-14(18)10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUMPLBXMRXIAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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